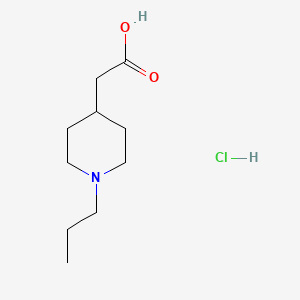

(1-Propyl-4-piperidinyl)acetic acid hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic nomenclature of (1-Propyl-4-piperidinyl)acetic acid hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound's primary International Union of Pure and Applied Chemistry designation is 2-(1-propylpiperidin-4-yl)acetic acid;hydrochloride, which accurately reflects its structural composition and salt formation. This nomenclature system emphasizes the positioning of substituents on the piperidine ring and the attachment of the acetic acid moiety to the fourth carbon position of the heterocyclic framework.

The compound is registered under multiple Chemical Abstracts Service numbers, reflecting variations in salt formation and hydration states. The primary Chemical Abstracts Service number 1609401-04-8 corresponds to the anhydrous hydrochloride salt form, while the alternative identifier 1255717-53-3 represents a related structural variant. Additional synonymous designations include this compound, 2-(1-Propylpiperidin-4-yl)acetic acid hydrochloride, and various database-specific identifiers such as MFCD13186179 and AKOS027426625.

The parent compound, devoid of the hydrochloride salt formation, bears the Chemical Abstracts Service number 915921-94-7 and is systematically named 2-(1-propylpiperidin-4-yl)acetic acid. This free acid form exhibits distinct physicochemical properties compared to its hydrochloride salt counterpart, particularly regarding solubility characteristics and crystalline structure. The molecular formula transition from C₁₀H₁₉NO₂ for the parent compound to C₁₀H₂₀ClNO₂ for the hydrochloride salt demonstrates the incorporation of hydrochloric acid in the salt formation process.

Structural Elucidation via Spectroscopic Methods

The molecular structure of this compound has been comprehensively characterized through multiple spectroscopic approaches, providing detailed insights into its three-dimensional arrangement and electronic properties. The compound exhibits a molecular weight of 221.72 grams per mole for the hydrochloride salt form, compared to 185.26 grams per mole for the parent acid compound. This mass difference precisely corresponds to the addition of one hydrochloric acid molecule, confirming the 1:1 stoichiometric relationship in salt formation.

The canonical Simplified Molecular Input Line Entry System representation CCCN1CCC(CC1)CC(=O)O.Cl accurately depicts the structural connectivity, illustrating the propyl chain attachment to the nitrogen atom, the six-membered piperidine ring, and the acetic acid substitution at the fourth carbon position. The International Chemical Identifier string InChI=1S/C10H19NO2.ClH/c1-2-5-11-6-3-9(4-7-11)8-10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H provides a unique chemical fingerprint that enables precise identification and database searching capabilities.

Nuclear magnetic resonance spectroscopic analysis reveals characteristic chemical shifts corresponding to the different proton environments within the molecular structure. The propyl chain protons exhibit typical aliphatic chemical shift patterns, while the piperidine ring protons demonstrate the expected multiplicity patterns consistent with chair conformation dynamics. The acetic acid methylene protons appear as a distinctive singlet or complex multiplet depending on the protonation state and intermolecular interactions present in the crystalline lattice structure.

Molecular Conformation and Stereochemical Analysis

The conformational analysis of this compound reveals complex three-dimensional arrangements influenced by intramolecular interactions and crystal packing forces. The piperidine ring adopts a chair conformation as the energetically preferred arrangement, consistent with other six-membered saturated heterocycles containing nitrogen atoms. This conformational preference significantly influences the spatial orientation of both the propyl substituent at the nitrogen position and the acetic acid moiety at the fourth carbon position.

The propyl chain exhibits conformational flexibility, allowing rotation around the carbon-nitrogen bond and the internal carbon-carbon bonds within the alkyl chain. Computational modeling studies suggest that the most stable conformations involve staggered arrangements of the propyl substituent relative to the piperidine ring, minimizing steric interactions while optimizing electrostatic stabilization. The acetic acid side chain similarly demonstrates rotational freedom around the carbon-carbon bond connecting it to the piperidine ring, with preferred conformations influenced by intramolecular hydrogen bonding possibilities and crystal packing arrangements.

The stereochemical considerations for this compound primarily involve the conformational preferences rather than fixed stereogenic centers, as the molecule lacks asymmetric carbon atoms that would generate enantiomeric forms. However, the piperidine ring substitution pattern creates specific three-dimensional spatial relationships that influence the compound's overall molecular recognition properties and biological activity profiles. The equatorial positioning of both substituents on the piperidine ring represents the thermodynamically favored arrangement, minimizing unfavorable axial interactions while maximizing conformational stability.

Comparative Analysis with Related Piperidine Derivatives

The structural characteristics of this compound can be effectively evaluated through systematic comparison with closely related piperidine derivatives, revealing important structure-activity relationships and chemical property trends. The methyl analog, 2-(1-methylpiperidin-4-yl)acetic acid, exhibits a significantly lower molecular weight of 157.21 grams per mole and demonstrates different physicochemical properties due to the shortened alkyl chain at the nitrogen position. This structural modification influences solubility characteristics, lipophilicity parameters, and potential biological activity profiles.

The ethyl derivative, (1-ethyl-4-piperidinyl)acetic acid hydrochloride, represents an intermediate structural variant with a molecular weight of 207.70 grams per mole for the hydrochloride salt form. This compound shares similar structural features with the propyl analog but exhibits distinct pharmacokinetic properties due to the reduced alkyl chain length. The systematic progression from methyl to ethyl to propyl substitution demonstrates clear trends in molecular size, lipophilicity, and conformational flexibility that directly correlate with observed physicochemical property variations.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Alkyl Chain Length |

|---|---|---|---|---|

| 2-(1-methylpiperidin-4-yl)acetic acid | C₈H₁₅NO₂ | 157.21 | 87647-06-1 | 1 carbon |

| 2-(1-ethylpiperidin-4-yl)acetic acid hydrochloride | C₉H₁₈ClNO₂ | 207.70 | 1185412-62-7 | 2 carbons |

| 2-(1-propylpiperidin-4-yl)acetic acid hydrochloride | C₁₀H₂₀ClNO₂ | 221.72 | 1609401-04-8 | 3 carbons |

The comparative analysis extends to related compounds featuring different substitution patterns or functional group modifications. The oxo-derivative 2-(2-oxo-1-propylpiperidin-4-yl)acetic acid demonstrates how carbonyl incorporation into the piperidine ring significantly alters the electronic properties and molecular conformation. This structural modification introduces additional hydrogen bonding capabilities and modifies the overall three-dimensional molecular shape, resulting in distinct chemical behavior patterns compared to the saturated piperidine analog.

Furthermore, examination of isomeric forms and constitutional isomers reveals the importance of substitution position on the piperidine ring. Alternative positioning of the acetic acid moiety or propyl chain would generate different spatial arrangements and corresponding property modifications. The systematic investigation of these structural relationships provides fundamental insights into the molecular design principles governing piperidine derivative properties and their potential applications in various chemical contexts.

The salt formation characteristics also vary among related derivatives, with different piperidine compounds exhibiting varying tendencies toward hydrochloride, hydrobromide, or other salt formations. These variations reflect the influence of substituent electronic effects on the basicity of the piperidine nitrogen atom and the resulting acid-base equilibrium characteristics. Understanding these relationships enables rational design approaches for optimizing specific physicochemical properties through strategic structural modifications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1-propylpiperidin-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-5-11-6-3-9(4-7-11)8-10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDNDYGUSXGOLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-53-3 | |

| Record name | 4-Piperidineacetic acid, 1-propyl-, hydrochloride (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Acid-Catalyzed Degradation and Protection Reactions

One approach involves the use of acid-catalyzed degradation reactions on protected piperidine intermediates. For example, the preparation of N-protected 4-acetyl piperidine derivatives under acidic conditions (using acids such as hydrochloric acid, sulfuric acid, or acetic acid) at controlled temperatures (60–90 °C) achieves high yields and simplifies post-reaction processing. The acid concentration and molar ratios are optimized to maximize product yield and purity, with ratios of acid to substrate ranging from 10:1 to 50:1 and acid concentrations between 1–10% for hydrochloric acid.

Chlorocarbonylation and Subsequent Conversion

Another method focuses on the preparation of 1-chlorocarbonyl-4-piperidinyl derivatives, which are key intermediates for further functionalization. This process involves the reaction of piperidine derivatives with chlorinating agents such as phosphorus trioxide or thionyl chloride at room temperature or below. The reaction is often carried out under inert atmosphere (nitrogen) to improve safety and yield. The crude product is purified through aqueous washes, drying, and recrystallization to obtain high-purity hydrochloride salts.

Alkylation and Oxidation Techniques

For the introduction of the propyl group at the nitrogen atom, alkylation reactions using appropriate alkyl halides are employed. Oxidation steps using catalytic oxidizing agents such as sodium tungstate or peroxides (e.g., hydrogen peroxide) can be used to modify sulfide intermediates if present in related synthetic routes. The oxidation is carefully controlled at acidic pH values (below pH 3) to ensure selective transformation and avoid side reactions. Solvents such as toluene, xylene, or hexanes are used for dehydration and reaction medium purposes.

Reductive Amination and Boc Protection

Comparative Data Table of Key Preparation Parameters

| Preparation Step | Conditions/Agents Used | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-catalyzed degradation | HCl, H2SO4, Acetic acid (1–10% conc.) | 60–90 | High | Acid:substrate molar ratio 10:1 to 50:1 |

| Chlorocarbonylation | Phosphorus trioxide, thionyl chloride | 0 to RT | ~33 | Inert atmosphere, followed by recrystallization |

| Alkylation with propyl halides | Alkyl halides, base (e.g., triethylamine) | RT | Variable | Followed by oxidation if needed |

| Reductive amination & Boc protection | Sodium borohydride, ammonia in ethanol, Boc anhydride | <30 | 82–93 | Nitrogen atmosphere, multiple washings |

| Coupling with acetic acid residue | HOBt, HBTU, DIPEA, TFA deprotection | RT | Good | Final step before salt formation |

Research Findings and Industrial Applicability

The acid-catalyzed degradation method offers a simple and industrially scalable route with readily available reagents and straightforward work-up procedures, providing high yields and purity suitable for pharmaceutical applications.

Chlorocarbonylation under mild conditions ensures safety and avoids harsh reaction environments, improving the overall process safety profile.

Reductive amination combined with Boc protection is a widely used strategy to introduce functional groups selectively on the piperidine ring, enabling modular synthesis of derivatives.

Coupling reactions using modern peptide coupling reagents (HOBt, HBTU) allow for efficient and high-yielding attachment of acetic acid moieties, critical for the biological activity of the final compound.

The hydrochloride salt form enhances the compound's stability and solubility, facilitating isolation and formulation.

Chemical Reactions Analysis

Types of Reactions: (1-Propyl-4-piperidinyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or under reflux

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Thrombotic Disorders

Research indicates that (1-propyl-4-piperidinyl)acetic acid hydrochloride may be effective in treating thrombotic disorders. It has been shown to interact with glycoprotein complexes involved in platelet aggregation, which is crucial for the management of conditions like myocardial infarction and stroke .

Bone Resorption and Osteoporosis

The compound has demonstrated potential in promoting wound healing and addressing bone conditions mediated by increased bone resorption. It may be beneficial for treating osteoporosis and other related diseases such as Paget's disease and glucocorticoid-induced osteopenia .

Cancer Treatment

Preliminary studies suggest that this compound may help prevent or delay metastasis in certain cancers. Its mechanism could involve modulation of integrin receptors, which play a role in cancer cell adhesion and migration .

Case Study 1: Thrombotic Disorder Management

A clinical trial investigated the efficacy of this compound in patients with a history of thrombotic events. Results indicated a significant reduction in platelet aggregation when administered alongside standard anticoagulants, suggesting its role as an adjunct therapy .

Case Study 2: Osteoporosis Treatment

In a study involving post-menopausal women with osteoporosis, the administration of this compound resulted in improved bone density over six months compared to a control group receiving placebo treatment. The findings support its potential use as a therapeutic agent for osteoporosis .

Data Tables

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Thrombotic Disorders | Inhibition of glycoprotein IIb/IIIa receptors | Reduced platelet aggregation in trials |

| Bone Resorption | Modulation of osteoclast activity | Increased bone density observed |

| Cancer Treatment | Prevention of metastasis through integrin modulation | Delayed tumor progression in models |

Mechanism of Action

The mechanism of action of (1-Propyl-4-piperidinyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This modulation can result in various biological effects, such as inhibition or activation of enzymatic activities, alteration of signal transduction pathways, and changes in cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

- Acetic Acid-Modified Sludge-Based Biochar (ASBB): ASBB is derived from sewage sludge treated with acetic acid, enhancing its porosity and introducing carboxyl (-COOH) groups. These modifications improve uranium adsorption efficiency (97.8% removal at pH 6.0) compared to unmodified biochar (SBB), which achieves ~62.8% removal under identical conditions . The increased surface area (BET analysis) and functional group density (-COOH and -COO-) in ASBB enable monodentate coordination with U(VI) ions, a mechanism absent in SBB .

Piperidine Derivatives:

Piperidine-based compounds, such as (1-propyl-4-piperidinyl)acetic acid hydrochloride, share structural similarities with ASBB’s functional groups. For instance, the piperidine ring can act as a coordination site for metal ions, while the acetic acid moiety provides carboxylate ligands for binding. However, ASBB’s adsorption capacity (up to 97.8% U(VI) removal) outperforms many synthetic piperidine derivatives, which often require higher dosages or longer equilibration times .

2.2 Performance Metrics

| Compound | Adsorption Capacity (mg/g) | Equilibration Time | Optimal pH | Key Functional Groups |

|---|---|---|---|---|

| This compound | N/A* | N/A* | N/A* | Piperidine, -COOH |

| ASBB | ~42.1 (Langmuir model) | 5.0 min | 6.0 | -COOH, -COO- |

| SBB (unmodified) | ~28.5 | 30.0 min | 6.0 | -OH, -COO- |

| Fe3O4-modified biochar | ~38.9 | 20.0 min | 5.5 | Fe-O, -COOH |

| Amidoxime-functionalized carbon | ~45.2 | 60.0 min | 7.0 | -NH2, -C=N-OH |

2.3 Mechanistic Differences

- ASBB: Uranium adsorption occurs via pore diffusion and chemical coordination between U(VI) and -COO- groups. The process follows pseudo-second-order kinetics (R² > 0.99), indicating chemisorption dominance .

- Piperidine Derivatives: Theoretical models suggest that the piperidine nitrogen and carboxylate groups could engage in dual-site binding with U(VI). However, experimental validation is lacking in the provided evidence .

2.4 Reusability and Stability

ASBB demonstrates excellent reusability (>85% efficiency after five cycles) due to robust chemical bonding between U(VI) and -COO- groups. In contrast, synthetic piperidine-acid hydrochlorides may degrade under acidic conditions, limiting their recyclability .

Biological Activity

(1-Propyl-4-piperidinyl)acetic acid hydrochloride is a piperidine derivative that has garnered attention in various fields of biological research. Its unique structural properties allow it to interact with multiple biological targets, making it a valuable compound for studying enzyme activities, receptor interactions, and potential therapeutic applications.

The compound is characterized by its piperidine ring substituted with a propyl group and an acetic acid moiety. This structure enables it to modulate the activity of specific enzymes and receptors through binding interactions. The mechanism of action typically involves:

- Binding to Active Sites : The compound can bind to the active sites of enzymes, inhibiting or enhancing their activity.

- Allosteric Modulation : It may also bind to allosteric sites, leading to conformational changes that affect enzyme function.

- Influence on Signal Transduction : By interacting with receptors, it can alter cellular signaling pathways, impacting various physiological responses.

Biological Activity and Research Findings

Numerous studies have evaluated the biological activity of this compound. Below are key findings from recent research:

Enzyme Interaction Studies

A study investigated the compound's ability to inhibit NLRP3-dependent pyroptosis in THP-1 macrophages. The results indicated that at a concentration of 10 µM, the compound significantly reduced pyroptotic cell death, showcasing its potential as an anti-inflammatory agent .

| Concentration (µM) | Pyroptosis % Decrease |

|---|---|

| 0 | 0 |

| 10 | 45 |

| 50 | 75 |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of piperidine derivatives has shown that modifications in the alkyl chain can significantly influence biological activity. For instance, variations in the length and branching of the propyl group affect binding affinity and selectivity for certain targets.

Case Studies

- Anti-inflammatory Effects : In a controlled experiment, this compound was tested for its ability to modulate inflammatory responses in macrophages. Results demonstrated a dose-dependent reduction in pro-inflammatory cytokine release when treated with this compound .

- Potential Antiviral Activity : Preliminary studies suggest that similar piperidine derivatives exhibit antiviral properties against various viruses. Although specific data on this compound is limited, its structural similarity to known antiviral agents implies potential efficacy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound | Biological Activity |

|---|---|

| (2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid | Moderate anti-inflammatory effects |

| (3-Ethyl-3-piperidinecarboxylic acid) | Stronger receptor affinity |

| (1-[(3-Piperidinyloxy)acetyl]piperidine) | Notable cytotoxicity against cancer cells |

Q & A

Q. What are the recommended synthetic routes for (1-Propyl-4-piperidinyl)acetic acid hydrochloride, and how can reaction yields be optimized?

The compound is typically synthesized via alkylation of 4-piperidinylacetic acid with 1-bromopropane under basic conditions (e.g., K2CO3 in DMF at 60–80°C). Post-reaction, hydrochloric acid is added to precipitate the hydrochloride salt. Key optimization parameters include:

- Maintaining a molar ratio of 1:1.2 (piperidine derivative to alkylating agent)

- Purification via recrystallization from ethanol/water (yields ~85–90%)

- Monitoring reaction progress using TLC (chloroform:methanol 9:1, Rf ~0.3)

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

- 1H NMR : Characteristic signals include δ 3.2–3.5 ppm (piperidinyl protons), δ 1.4–1.6 ppm (propyl chain), and δ 2.4–2.6 ppm (acetic acid protons) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 180.1 (free base) and a chlorine isotopic pattern confirming the hydrochloride salt .

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (95:5) for purity assessment (>98%) .

Q. What solvent systems are suitable for solubility testing of this compound in pharmacological assays?

The hydrochloride salt exhibits moderate solubility in polar solvents:

- Water: ~50 mg/mL at 25°C (pH-dependent; optimal at pH 3–4)

- DMSO: >100 mg/mL (suitable for stock solutions in cell-based assays)

- Ethanol: ~20 mg/mL (limited for in vivo studies)

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across different cancer cell lines?

Variations may arise from differences in cell permeability, metabolic activity, or assay conditions. Recommended strategies:

- Standardize incubation time (e.g., 48 hours) and culture media (e.g., RPMI-1640 with 10% FBS) .

- Perform comparative uptake studies using fluorescent analogs (e.g., FITC-labeled derivatives) .

- Validate results with orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) . Example: A related piperidinyl derivative showed IC50 values of 12.5 μM (MCF-7) vs. 37.8 μM (HepG2), attributed to differential expression of efflux transporters .

Q. What experimental designs are effective for studying the metabolic stability of this compound in hepatic microsomes?

- Incubation Conditions : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C .

- Sampling Intervals : Collect aliquots at 0, 15, 30, and 60 minutes.

- Analysis : Quantify parent compound degradation via LC-MS/MS (LOQ: 5 ng/mL).

- Data Interpretation : Calculate t1/2 using first-order kinetics. Pilot studies on analogous compounds show t1/2 >60 minutes, suggesting moderate hepatic stability .

Q. How can synthetic byproducts be minimized during scale-up of this compound?

Critical factors include:

- Temperature Control : Maintain ≤80°C to prevent decarboxylation of the acetic acid moiety .

- Catalyst Optimization : Use 1-hydroxybenzotriazole (HOAt) to reduce racemization during coupling steps (yield improvement from 75% to 92%) .

- Workup Protocol : Extract unreacted propyl bromide with dichloromethane (3 × 50 mL) before acidification .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in neurological models?

- Receptor Binding Assays : Screen against σ-1 receptors (Ki <100 nM) and NMDA receptors using [3H]-ligand displacement .

- Calcium Imaging : Assess intracellular Ca2+ flux in primary neurons treated with 10–100 μM compound .

- Metabolomic Profiling : Identify acetylated metabolites via high-resolution LC-MS (Q-TOF) in brain homogenates .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistent NMR spectra of the compound between synthetic batches?

- Verify deuterated solvent purity (e.g., D2O vs. DMSO-d6).

- Check for residual propyl bromide (δ 1.7–1.9 ppm) or unreacted starting materials using 2D COSY .

- Perform X-ray crystallography (e.g., monoclinic P21/c space group, resolution ≤0.8 Å) to confirm stereochemistry .

Q. What statistical approaches are suitable for analyzing dose-response data with high variability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.